

# An In-depth Technical Guide to 5-Bromo-2,4-difluorophenol

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## Compound of Interest

Compound Name: 5-Bromo-2,4-difluorophenol

Cat. No.: B1278163

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CAS Number: 355423-48-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2,4-difluorophenol**, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document details its physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Core Compound Properties

**5-Bromo-2,4-difluorophenol** is a substituted phenol containing two fluorine atoms and one bromine atom on the aromatic ring. This unique combination of halogens imparts specific electronic and steric properties that are advantageous in the design of bioactive molecules.

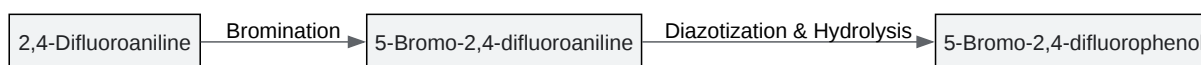
Property	Value	Source
CAS Number	355423-48-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	208.99 g/mol	<a href="#">[1]</a>
IUPAC Name	5-Bromo-2,4-difluorophenol	<a href="#">[1]</a>
Physical State	Solid	<a href="#">[1]</a>
Purity (Typical)	≥95%	<a href="#">[1]</a>
SMILES	<chem>Oc1cc(Br)c(F)cc1F</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

A direct, peer-reviewed synthesis protocol for **5-Bromo-2,4-difluorophenol** is not readily available in the public domain. However, a plausible and efficient synthetic route can be proposed based on the synthesis of its logical precursor, 5-bromo-2,4-difluoroaniline, followed by a well-established Sandmeyer-type reaction.

### Proposed Synthetic Pathway

The proposed synthesis involves two main steps: the bromination of 2,4-difluoroaniline to yield 5-bromo-2,4-difluoroaniline, followed by the diazotization of the aniline and subsequent hydrolysis to the target phenol.



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Caption: Proposed two-step synthesis of **5-Bromo-2,4-difluorophenol**.

## Experimental Protocol: Synthesis of 5-Bromo-2,4-difluoroaniline (Precursor)

This protocol is adapted from established methods for the bromination of anilines.

### Materials:

- 2,4-Difluoroaniline
- Bromine
- Hydrochloric acid (HCl)
- Sodium sulfite
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Brine

### Procedure:

- Dissolve 2,4-difluoroaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the cooled aniline solution while maintaining the temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of sodium sulfite to destroy any excess bromine.
- Neutralize the reaction mixture with a solution of sodium hydroxide.

- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 5-bromo-2,4-difluoroaniline, which can be purified by recrystallization or column chromatography.

## Proposed Experimental Protocol: Synthesis of 5-Bromo-2,4-difluorophenol

This proposed protocol is based on the general procedure for the hydrolysis of diazonium salts.  
[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 5-Bromo-2,4-difluoroaniline
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Sodium nitrite ( $\text{NaNO}_2$ )
- Water
- Diethyl ether

Procedure:

- Prepare a solution of 5-bromo-2,4-difluoroaniline in dilute sulfuric acid.
- Cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.
- Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
- To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.

- The **5-Bromo-2,4-difluorophenol** may be collected by steam distillation or by cooling the reaction mixture and extracting with diethyl ether.
- Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

## Spectroscopic Data (Predicted)

Experimental spectroscopic data for **5-Bromo-2,4-difluorophenol** is not publicly available. The following data is predicted based on the analysis of its chemical structure and comparison with similar halogenated phenols.[9]

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~7.5-7.7	d	H-6
~7.1-7.3	d	H-3
~5.0-6.0	br s	-OH

Predicted in CDCl<sub>3</sub>. The aromatic protons will exhibit coupling with the adjacent fluorine atoms, resulting in doublets or more complex multiplets.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~155-160	d	C-F (ipso-C2)
~150-155	d	C-F (ipso-C4)
~140-145	s	C-OH (C1)
~120-125	d	C-6
~110-115	d	C-3
~95-100	s	C-Br (C5)

Predicted in CDCl<sub>3</sub>. Carbons attached to fluorine will appear as doublets due to <sup>1</sup>J-CF coupling. Other carbons in the ring may show smaller couplings to fluorine.

## Infrared (IR) Spectroscopy (Predicted Key Absorptions)

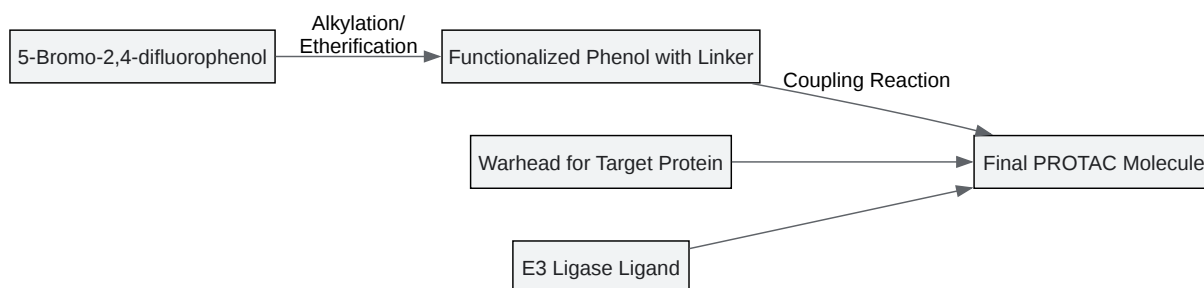
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3600	Strong, Broad	O-H Stretch
1500-1600	Medium-Strong	Aromatic C=C Stretch
1200-1300	Strong	C-O Stretch
1100-1200	Strong	C-F Stretch

## Application in Drug Development: A Building Block for PROTACs

**5-Bromo-2,4-difluorophenol** is classified as a "Protein Degradator Building Block," indicating its utility in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The phenolic hydroxyl group of **5-bromo-2,4-difluorophenol** can be readily functionalized to attach a linker, while the bromo- and difluoro-substituted phenyl ring can serve as a core scaffold or be incorporated into a warhead that binds to the protein of interest.

## General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a phenolic building block typically involves a multi-step process.

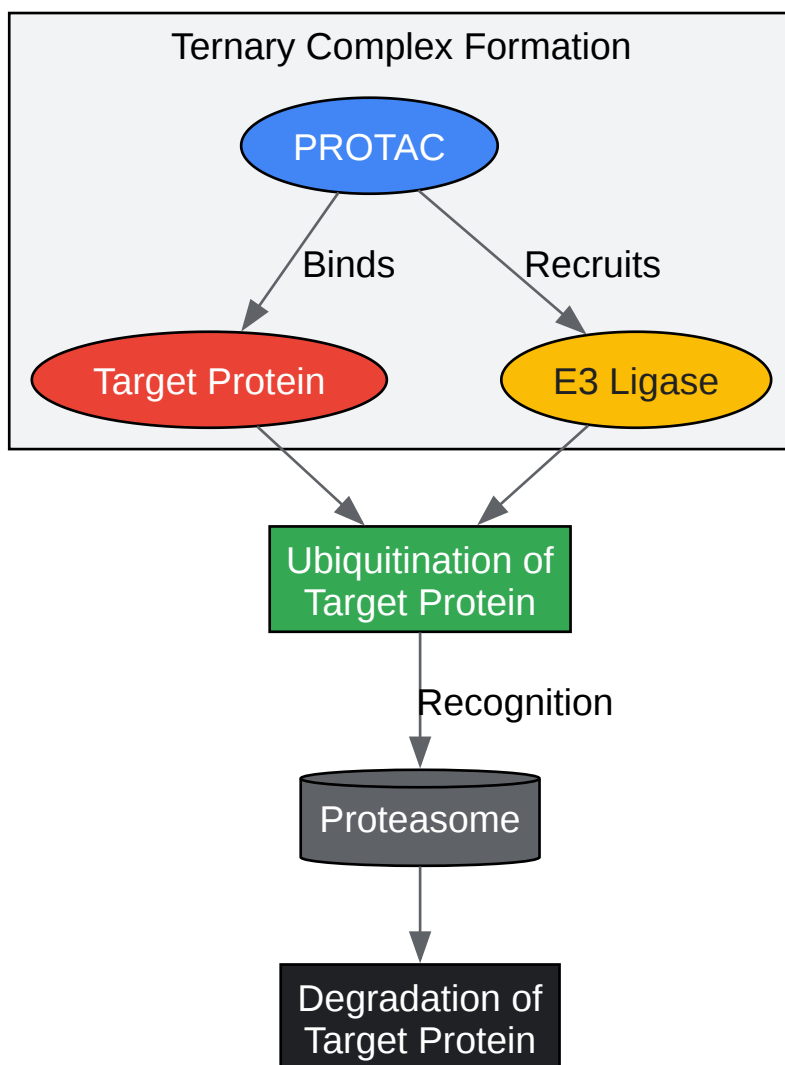


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Caption: General workflow for synthesizing a PROTAC using a phenolic building block.

## Mechanism of Action of PROTACs

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

## Safety Information

**5-Bromo-2,4-difluorophenol** should be handled with appropriate safety precautions in a laboratory setting.



Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

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